molecular formula C10H18N2O B14550397 N-Methyl-N'-oct-1-en-3-ylideneformohydrazide CAS No. 61748-20-7

N-Methyl-N'-oct-1-en-3-ylideneformohydrazide

Cat. No.: B14550397
CAS No.: 61748-20-7
M. Wt: 182.26 g/mol
InChI Key: AJIFKPSREJQYNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N’-oct-1-en-3-ylideneformohydrazide is an organic compound that belongs to the class of hydrazides. Hydrazides are characterized by the presence of the functional group -CONHNH2. This compound is particularly interesting due to its unique structure, which includes both an alkene and a hydrazide functional group. The presence of these functional groups allows the compound to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

61748-20-7

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

N-methyl-N-(oct-1-en-3-ylideneamino)formamide

InChI

InChI=1S/C10H18N2O/c1-4-6-7-8-10(5-2)11-12(3)9-13/h5,9H,2,4,6-8H2,1,3H3

InChI Key

AJIFKPSREJQYNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=NN(C)C=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-oct-1-en-3-ylideneformohydrazide typically involves the reaction of N-methylhydrazine with oct-1-en-3-one. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes further reaction to form the final product.

Industrial Production Methods

In an industrial setting, the production of N-Methyl-N’-oct-1-en-3-ylideneformohydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-oct-1-en-3-ylideneformohydrazide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazides.

Scientific Research Applications

N-Methyl-N’-oct-1-en-3-ylideneformohydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-N’-oct-1-en-3-ylideneformohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-Methyl-N’-oct-1-en-3-ylideneformohydrazide can be compared with other similar compounds, such as:

    N-Methyl-N’-oct-1-en-3-ylidenehydrazine: This compound lacks the formyl group present in N-Methyl-N’-oct-1-en-3-ylideneformohydrazide, which can affect its reactivity and applications.

    N-Methyl-N’-oct-1-en-3-ylidenethiohydrazide: The presence of a sulfur atom in place of the oxygen atom in the formyl group can lead to different chemical properties and reactivity.

The uniqueness of N-Methyl-N’-oct-1-en-3-ylideneformohydrazide lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.